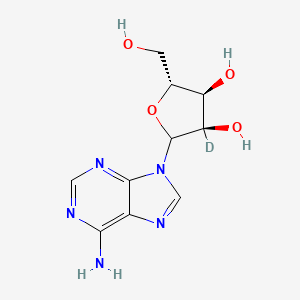

Adenosine-d1-2

Description

The Endogenous Adenosine (B11128) System: Fundamental Biological Roles and Regulatory Significance

Adenosine is a ubiquitous endogenous purine (B94841) nucleoside that plays a critical role in a vast array of physiological processes. wikipedia.org It is a fundamental building block for nucleic acids, such as RNA, and its phosphorylated derivatives, including adenosine triphosphate (ATP), are the primary energy currency of the cell. wikipedia.org Beyond these core metabolic functions, adenosine acts as a potent neuromodulator and signaling molecule throughout the body. nih.govmdpi.com

In the central nervous system (CNS), adenosine is known to modulate neurotransmitter release, synaptic plasticity, and provide neuroprotection against events like ischemia and hypoxia. nih.govmdpi.com Its levels in the extracellular space increase during periods of prolonged wakefulness, suggesting its role as a homeostatic regulator of sleep. researchgate.netchronobiology.ch In the cardiovascular system, adenosine can induce both vasoconstriction and vasodilation. nih.gov Furthermore, it is involved in regulating immune responses, inflammation, and various other physiological functions. wikipedia.orgnih.gov

Adenosine exerts its effects by binding to four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. nih.govfrontiersin.org These receptors are widely distributed throughout the body and are coupled to different intracellular signaling pathways. nih.govfrontiersin.org The A1 and A3 receptors typically inhibit adenylyl cyclase, while the A2A and A2B receptors stimulate it. frontiersin.orgnih.gov This differential coupling allows for a wide range of cellular responses to adenosine. The intricate regulation of the adenosine system is crucial for maintaining homeostasis, and its dysregulation is implicated in numerous pathological conditions. nih.gov

Rationale for Deuteration at the C2 Position of Adenosine: Specificity and Utility in Research

The strategic placement of a deuterium (B1214612) atom at the C2 position of the adenine (B156593) ring in adenosine offers specific advantages for research. The C2 position is a site that can be involved in enzymatic reactions and receptor interactions.

Substitution at the C2 position of adenosine has been a common strategy in medicinal chemistry to develop selective ligands for adenosine receptor subtypes. nih.gov For instance, modifications at this position have led to the creation of potent and selective A2A adenosine receptor agonists. nih.govnih.gov

By introducing a deuterium atom at the C2 position, researchers can investigate the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic cleavage at that position. nih.govunibestpharm.com This can be particularly useful in:

Metabolism Studies: Investigating the role of specific metabolic pathways in the breakdown of adenosine. If a metabolic process involves the cleavage of the C-H bond at the C2 position, the deuterated analog will be metabolized more slowly, providing clear evidence for that pathway. nih.gov

Receptor Binding Studies: While the electronic properties of deuterium are very similar to hydrogen, subtle differences in bond length and vibrational energy can influence receptor-ligand interactions. irb.hr Studying the binding affinity and functional activity of Adenosine-d1-2 compared to unlabeled adenosine can provide insights into the specific interactions occurring at the C2 position within the receptor's binding pocket.

Probing Enzymatic Mechanisms: For enzymes that act on adenosine, such as adenosine deaminase, using this compound can help to elucidate the reaction mechanism by observing changes in the reaction rate due to the KIE.

Historical Development and Emerging Applications of this compound as a Research Probe

The use of deuterated compounds in drug discovery and research has gained significant traction, particularly since the FDA approval of the first deuterated drug, deutetrabenazine, in 2017. nih.govresearchgate.net This milestone highlighted the potential of deuteration to improve the pharmacokinetic profiles of drugs. nih.gov

While specific historical details on the initial synthesis and use of this compound are not extensively documented in readily available literature, the development of deuterated analogs of various molecules has been a strategy employed by medicinal chemists for decades. nih.gov The synthesis of functionalized adenosine analogs, including modifications at the C2 position, has been an active area of research to create selective receptor ligands and fluorescent probes. whiterose.ac.uk

Emerging applications of this compound and similar deuterated nucleosides are likely to be in the following areas:

Advanced Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Using it as an internal standard for highly accurate quantification of adenosine levels in biological samples.

Metabolomics: Tracing the metabolic fate of adenosine in various physiological and pathological states. adesisinc.com

Drug Discovery: As a tool to understand the structure-activity relationships of new adenosine receptor ligands. irb.hr

Neuroscience Research: Investigating the precise role of adenosine in processes like sleep regulation and neuroprotection by tracking its metabolism and receptor interactions in the brain. researchgate.net

Scope and Objectives of the Comprehensive Academic Review on this compound

This review aims to provide a comprehensive and focused analysis of this compound. The primary objectives are to:

Detail the fundamental biological importance of the endogenous adenosine system.

Explain the principles and significant advantages of using stable isotope labeling in scientific research.

Elucidate the specific rationale and utility of deuterating adenosine at the C2 position.

Summarize the historical context and potential future applications of this compound as a research tool.

By adhering strictly to this outline, this review will serve as an authoritative resource for researchers interested in the application of deuterated compounds, specifically this compound, in the fields of biochemistry, pharmacology, and biomedical research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N5O4 |

|---|---|

Molecular Weight |

268.25 g/mol |

IUPAC Name |

(3R,4S,5R)-2-(6-aminopurin-9-yl)-3-deuterio-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10?/m1/s1/i7D |

InChI Key |

OIRDTQYFTABQOQ-GNTRHJNBSA-N |

Isomeric SMILES |

[2H][C@]1([C@@H]([C@H](OC1N2C=NC3=C(N=CN=C32)N)CO)O)O |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Adenosine D1 2

Retrosynthetic Analysis and Precursor Selection for Adenosine-d1-2 Production

A retrosynthetic approach to this compound logically disconnects the molecule at the C2-H bond of the adenine (B156593) ring, identifying a key precursor as an adenosine (B11128) derivative that can be selectively deuterated at this position. Alternatively, the synthesis can be envisioned by constructing the deuterated adenine ring first, followed by its attachment to a ribose derivative.

The selection of precursors is critical and depends on the chosen synthetic route—chemical or enzymatic. For chemical synthesis, a common precursor is 2-chloroadenosine (B27285) or a similarly activated adenosine derivative. This allows for nucleophilic substitution or reduction reactions at the C2 position. For enzymatic routes, precursors would include a deuterated purine (B94841) base and a ribose-1-phosphate (B8699412) derivative, which can be coupled by specific enzymes.

A key consideration in precursor selection is the commercial availability and cost of the starting materials, as well as the efficiency and selectivity of the subsequent reaction steps. The protection of the ribose hydroxyl groups is often necessary during chemical modifications of the adenine base to prevent side reactions.

Chemical Deuteration Approaches at the C2 Carbon Position of the Adenine Moiety

Direct deuteration of the C2 position of adenosine can be challenging due to the relative inertness of the C-H bond. However, several chemical strategies have been developed to achieve this transformation.

One common approach involves the use of a palladium catalyst. For instance, dehalogenation of a 2-halo-adenosine derivative, such as 2-chloroadenosine, in the presence of deuterium (B1214612) gas (D2) and a palladium on carbon (Pd/C) catalyst can effectively introduce a deuterium atom at the C2 position. tandfonline.comjst.go.jp Another method involves a hydrogen-deuterium exchange reaction catalyzed by a transition metal, such as platinum or ruthenium, in a deuterium-rich solvent like deuterium oxide (D2O). tandfonline.commdpi.com These reactions often require elevated temperatures and pressures to proceed efficiently.

The choice of catalyst, solvent, and reaction conditions is crucial for achieving high levels of deuteration with minimal side product formation. For example, the use of a homogeneous ruthenium catalyst has been shown to facilitate selective deuteration at the α-carbon atom of amines. mdpi.com

Table 1: Comparison of Chemical Deuteration Methods for Purine C2 Position

| Method | Catalyst/Reagent | Deuterium Source | Key Features |

|---|---|---|---|

| Catalytic Dehalogenation | Palladium on Carbon (Pd/C) | Deuterium Gas (D2) | High efficiency for converting 2-halo precursors. tandfonline.comjst.go.jp |

| H/D Exchange | Platinum or Ruthenium Catalysts | Deuterium Oxide (D2O) | Allows for direct exchange on the adenosine molecule. mdpi.com |

Enzymatic Synthesis Pathways for Specific Deuterium Incorporation into this compound

Enzymatic methods offer a highly specific and often milder alternative to chemical synthesis for isotopic labeling. scienceopen.com The biosynthesis of purine nucleotides can be harnessed to incorporate deuterium into the adenosine molecule.

A key pathway involves the use of purine nucleoside phosphorylase (PNP) or adenine phosphoribosyltransferase (APRT). scienceopen.com In this strategy, a pre-synthesized deuterated adenine base (2-d-adenine) can be enzymatically coupled with ribose-1-phosphate or 5-phospho-D-ribosyl α-1-pyrophosphate (PRPP) to form this compound monophosphate. scienceopen.com This can then be further phosphorylated to the di- and triphosphate forms using appropriate kinases. scienceopen.com

The production of the deuterated adenine precursor can be achieved through various chemical methods. The enzymatic approach offers the advantage of high regioselectivity, avoiding the need for protecting groups on the ribose moiety. scienceopen.com Williamson and coworkers developed a notable enzymatic approach for synthesizing deuterated ribonucleoside 5'-triphosphates from isotopically labeled glycerol (B35011) or glucose, demonstrating that highly purified enzymes are not always necessary. scienceopen.com

Purification, Isotopic Enrichment Assessment, and Chemical Purity Verification of Synthesized this compound

Following synthesis, the purification of this compound is essential to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques include high-performance liquid chromatography (HPLC) and column chromatography on silica (B1680970) gel or ion-exchange resins. mdpi.comnih.gov The choice of method depends on the scale of the synthesis and the properties of the impurities.

The isotopic enrichment of the final product must be accurately determined. This is typically achieved using mass spectrometry (MS), which can distinguish between the deuterated and non-deuterated forms of the molecule based on their mass-to-charge ratio. jst.go.jpnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for assessing isotopic labeling. The absence or significant reduction of the proton signal at the C2 position in the 1H NMR spectrum, along with the appearance of a characteristic carbon-deuterium coupling in the 13C NMR spectrum, confirms the successful incorporation of deuterium. nih.govglenresearch.com

Chemical purity is verified using analytical techniques such as HPLC, which can separate the desired product from any chemical impurities. The identity and structure of the synthesized this compound are confirmed by comparing its spectroscopic data (NMR, MS) with that of an authentic, non-deuterated adenosine standard. jst.go.jp

Table 2: Analytical Techniques for Characterization of this compound

| Technique | Purpose | Information Obtained |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purification and Purity Assessment | Retention time, separation from impurities. mdpi.comnih.gov |

| Mass Spectrometry (MS) | Isotopic Enrichment and Molecular Weight Confirmation | Mass-to-charge ratio, confirmation of deuterium incorporation. jst.go.jpnih.gov |

Considerations for Scalable Preparation of this compound for Diverse Research Applications

Scaling up the synthesis of this compound from milligram to gram quantities presents several challenges. The cost and availability of deuterated starting materials and reagents become more significant at a larger scale. Reaction conditions, such as heat and mass transfer, need to be carefully optimized to ensure consistent product quality and yield.

For chemical syntheses, the removal of metal catalysts and the handling of potentially hazardous reagents require careful consideration and specialized equipment. For enzymatic syntheses, the production and purification of the required enzymes in large quantities can be a bottleneck. However, the use of whole-cell catalysts or immobilized enzymes can offer a more cost-effective and scalable solution. scienceopen.com

The development of robust and efficient purification protocols is also critical for large-scale production. Chromatographic methods that are suitable for small-scale purification may become impractical or too expensive for larger quantities. Therefore, alternative purification strategies, such as crystallization or precipitation, may need to be explored. The ability to produce milligram quantities of deuterated NTPs has been demonstrated to be sufficient for applications like in vitro transcription for NMR spectroscopy. scienceopen.com

Ultimately, the choice of a scalable synthetic route will depend on a balance of factors including cost, efficiency, safety, and the specific requirements of the intended research applications.

Advanced Analytical Techniques for Characterization and Quantification of Adenosine D1 2

Mass Spectrometry-Based Methodologies for Adenosine-d1-2 Analysis

Mass spectrometry (MS) stands as a cornerstone for the analysis of stable isotope-labeled compounds due to its exceptional sensitivity and mass-resolving power. Various MS-based platforms are employed to quantify this compound and its metabolites, each offering distinct advantages.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantification of nucleosides like adenosine (B11128) and its deuterated analogs in complex biological matrices. mcmaster.caund.edu The method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. For a polar molecule like this compound, chromatographic techniques such as hydrophilic interaction liquid chromatography (HILIC) or ion-pairing reversed-phase chromatography are often employed to achieve adequate retention and separation from other endogenous compounds. mcmaster.cad-nb.info

In the mass spectrometer, electrospray ionization (ESI) is typically used to generate ions from the eluting analyte. mcmaster.ca For targeted quantification, the instrument operates in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented via collision-induced dissociation, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences and ensuring accurate quantification. The use of a stable isotope-labeled internal standard, such as ¹³C- or ¹⁵N-labeled adenosine, is crucial for correcting for matrix effects and variations in instrument response. researchgate.net

This technique is also invaluable for metabolite tracing. After administration of this compound, downstream metabolites that have incorporated the deuterium (B1214612) label can be identified and quantified by setting up specific MRM transitions that account for the mass shift introduced by the label.

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Chromatography | ||

| Column | HILIC or C18 Reversed-Phase with Ion-Pairing Agent | Retains and separates the polar this compound molecule from matrix components. |

| Mobile Phase A | Aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate) | The aqueous component of the mobile phase system. |

| Mobile Phase B | Acetonitrile | The organic component used to elute the analyte from the column. |

| Flow Rate | 0.2-0.5 mL/min | Controls the speed of the separation. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Generates charged ions from the analyte for MS analysis. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for targeted quantification. |

| Precursor Ion (m/z) | [M+H]⁺ for this compound | Selects the specific molecular ion of the target analyte. |

| Product Ion (m/z) | Specific fragment ion (e.g., protonated adenine (B156593) moiety) | Confirms the identity of the precursor ion and enhances specificity. |

Gas chromatography-mass spectrometry (GC-MS) offers high chromatographic resolution but is generally reserved for volatile and thermally stable compounds. Nucleosides like this compound are non-volatile due to their polar hydroxyl and amine groups, making them unsuitable for direct GC-MS analysis. nih.gov Therefore, a chemical derivatization step is mandatory to increase their volatility. libretexts.org

The most common derivatization method for nucleosides is silylation. nih.gov This process involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). The reaction replaces the active hydrogens on the hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups. This modification masks the polar functional groups, significantly reducing the compound's boiling point and increasing its thermal stability, allowing it to be analyzed by GC. nih.gov

Once derivatized, the TMS-Adenosine-d1-2 can be separated on a GC column and detected by the mass spectrometer. GC-MS can provide excellent sensitivity and is a well-established technique, though the extra sample preparation step for derivatization can introduce variability. nih.gov

High-resolution mass spectrometry (HRMS), often coupled with ultra-high-performance liquid chromatography (UPLC), provides highly accurate mass measurements, enabling the determination of an ion's elemental composition. This capability is particularly useful for two key applications related to this compound: assessing isotopic purity and performing untargeted metabolomics.

For determining isotopic purity, HRMS can distinguish between the unlabeled adenosine (D₀) and the deuterated this compound (D₁) isotopologs based on their precise mass difference. nih.gov By measuring the relative abundance of these ions, the degree of deuterium incorporation and the isotopic purity of the labeled compound can be calculated with high accuracy. nih.govmdpi.com

In the context of metabolome profiling, UPLC-HRMS is a powerful discovery tool. Unlike targeted LC-MS/MS, HRMS scans a wide mass range, collecting data on thousands of features within a biological sample. frontiersin.org When this compound is used as a metabolic tracer, this untargeted approach allows for the comprehensive identification of all downstream metabolites that have incorporated the deuterium label. By comparing the metabolomes of samples treated with the tracer versus controls, researchers can elucidate metabolic pathways and discover novel biochemical transformations without prior knowledge of the expected products.

Stable Isotope Ratio Mass Spectrometry (IRMS) is a specialized field of mass spectrometry designed for the high-precision measurement of isotope ratios in a sample. While other MS techniques can measure isotope enrichment, IRMS provides a much higher degree of precision, making it the gold standard for applications where subtle changes in isotopic abundance are significant.

For deuterium enrichment analysis of a sample containing this compound or its metabolites, the purified compound is typically converted into a simple gas, usually hydrogen (H₂). This is often achieved through high-temperature conversion or combustion in an elemental analyzer connected to the IRMS instrument (EA-IRMS). The resulting gas is then introduced into the mass spectrometer, which is designed with multiple collectors to simultaneously measure the ion beams of different isotopes (e.g., H₂ and HD). By comparing the sample's isotope ratio (D/H) to that of an international standard, the deuterium enrichment can be determined with exceptional precision.

Table 2: Comparison of Mass Spectrometry Techniques for this compound Analysis

| Technique | Primary Application | Key Advantage | Considerations |

|---|---|---|---|

| LC-MS/MS | Targeted quantification, Metabolite tracing | High sensitivity and specificity (MRM mode) | Requires prior knowledge of analyte and fragment ions. |

| GC-MS | Quantification of volatile compounds | High chromatographic resolution | Requires chemical derivatization for polar analytes like adenosine. |

| HRMS | Isotopic purity analysis, Untargeted metabolomics | High mass accuracy, Comprehensive profiling | Generates large, complex datasets requiring advanced data analysis. |

| IRMS | High-precision isotope ratio measurement | Unmatched precision for deuterium enrichment | Sample is combusted; structural information is lost. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Location of Deuterium in this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For an isotopically labeled compound like this compound, NMR is crucial for unequivocally confirming the exact location of the deuterium label, a task that can be challenging for mass spectrometry alone. Standard one- and two-dimensional NMR experiments, such as ¹H, ¹³C, COSY, and HMBC, can be used to assign all proton and carbon signals in the molecule, and the absence of a proton signal at a specific position, coupled with changes in the signals of neighboring nuclei, can infer the site of deuteration.

For definitive confirmation of the deuterium label's position, Deuterium (²H) NMR spectroscopy is the most direct and powerful method. Unlike ¹H NMR, which detects protons, ²H NMR directly detects the deuterium nucleus. Since the sample is highly enriched with deuterium at a specific site, it will produce a strong signal in the ²H NMR spectrum at a chemical shift characteristic of that position.

Deuterium is a quadrupolar nucleus (spin = 1), which results in broader resonance lines compared to protons (spin = 1/2). However, for a small molecule like this compound, the resolution is typically sufficient to confirm the chemical environment of the deuterium atom. The observation of a single, strong resonance in the ²H NMR spectrum, corresponding to the chemical shift expected for the C2-position of the adenine ring, provides unambiguous proof of the isotopic label's location. This validation is critical to ensure the integrity of the tracer for use in metabolic studies.

Table 3: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Acetonitrile | - |

| Ammonium acetate (B1210297) | - |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA |

| Hydrogen | H₂ |

| Trimethylchlorosilane | TMCS |

Proton and Carbon-13 NMR for Overall Structural Integrity

In a standard adenosine molecule, the proton at the C2 position of the adenine ring has a characteristic chemical shift in the ¹H NMR spectrum. For this compound, where the hydrogen atom at the C2 position is replaced by a deuterium atom, the corresponding signal would be absent from the ¹H NMR spectrum. This absence is a definitive confirmation of the successful and site-specific labeling.

Below is a table of typical chemical shifts for adenosine, which serves as a reference for analyzing the spectra of this compound.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Adenosine Note: The actual chemical shifts for this compound may vary slightly due to solvent and isotope effects. The C2 signal will be uniquely affected by the deuterium label.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Adenine Moiety | ||

| H-2 | ~8.13 | |

| C-2 | ~152.3 | |

| C-4 | ~149.0 | |

| C-5 | ~119.3 | |

| H-6 | ||

| C-6 | ~156.1 | |

| H-8 | ~8.35 | |

| C-8 | ~140.0 | |

| Ribose Moiety | ||

| H-1' | ~5.89 | |

| C-1' | ~87.9 | |

| H-2' | ~4.62 | |

| C-2' | ~73.4 | |

| H-3' | ~4.15 | |

| C-3' | ~70.6 | |

| H-4' | ~3.96 | |

| C-4' | ~85.8 | |

| H-5'a, H-5'b | ~3.68, ~3.56 | |

| C-5' | ~61.6 |

Advanced Chromatographic Separations (UPLC, Capillary Electrophoresis) Coupled with Hyphenated Detection Systems

For sensitive quantification and analysis in complex mixtures, chromatographic techniques are paramount. Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE), when coupled with mass spectrometry (MS), provide powerful platforms for the analysis of this compound.

UPLC systems, utilizing columns with sub-2 µm particles, offer higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. nih.gov For adenosine analysis, reversed-phase chromatography is commonly employed. nih.govund.edu The coupling of UPLC to a tandem mass spectrometer (MS/MS) allows for highly selective and sensitive quantification using techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). und.edunih.gov In this mode, a specific precursor ion of this compound is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides excellent specificity, minimizing interference from matrix components.

Capillary Electrophoresis separates molecules based on their charge-to-mass ratio in an electric field. umich.edu CE is particularly well-suited for the analysis of charged molecules like nucleotides and nucleosides. scielo.brscielo.br A CE-MS system offers the benefits of high separation efficiency and low sample consumption, making it a valuable tool for analyzing biological samples where quantities may be limited. nih.gov

Table 2: Example UPLC-MS/MS Parameters for Adenosine Quantification Parameters for this compound would be similar, with a +1 Da shift in the precursor ion mass.

| Parameter | Value | Reference |

| UPLC System | Waters ACQUITY UPLC H-class | nih.gov |

| Column | Develosil C30 Reversed-Phase, 150 x 2.0 mm, 3 µm | nih.gov |

| Mobile Phase A | 25 mM ammonium acetate in water | und.edu |

| Mobile Phase B | Acetonitrile | und.edu |

| Flow Rate | 0.2 - 0.4 mL/min | nih.govund.edu |

| Column Temperature | 35 - 40 °C | nih.govund.edu |

| Mass Spectrometer | API 3000 Quadrupole MS | und.edu |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Precursor Ion (m/z) | 268.2 (for Adenosine) | nih.gov |

| Product Ion (m/z) | 136.1 | nih.gov |

| Lower Limit of Quantification | 15.6 ng/mL | nih.gov |

Electrophoretic and Other Separation Techniques for this compound and its Metabolites

A key analytical challenge is the separation of a target compound from its structurally similar metabolites. The primary metabolic pathway for adenosine involves its conversion to inosine (B1671953) by adenosine deaminase, followed by further degradation to hypoxanthine. frontiersin.org Additionally, adenosine can be phosphorylated to form adenosine monophosphate (AMP), adenosine diphosphate (B83284) (ADP), and adenosine triphosphate (ATP).

Capillary Electrophoresis is a highly effective technique for the simultaneous separation of adenosine and its key metabolites. nih.gov The inherent charge differences between adenosine, its phosphorylated metabolites (AMP, ADP, ATP), and its degradation products allow for efficient resolution. scielo.brscielo.br By optimizing parameters such as the background electrolyte (BGE) pH, buffer composition, and applied voltage, baseline separation of these compounds can be achieved in a single, rapid analysis. scielo.brnih.gov This capability is crucial for metabolic flux studies where the conversion of isotopically labeled this compound into its downstream metabolites is monitored over time.

For instance, a method was developed for the simultaneous determination of adenosine, hypoxanthine, and inosine, achieving separation in under 6 minutes. nih.gov Another CE method successfully separated ATP, ADP, and AMP in under 15 minutes by using a positively charged surfactant to reverse the electroosmotic flow. scielo.br

Table 3: Capillary Electrophoresis Conditions for Separation of Adenosine and Metabolites

| Parameter | Condition | Reference |

| Instrumentation | Capillary Electrophoresis System with UV Detection | scielo.br |

| Capillary | Fused silica (B1680970), 50 µm i.d. x 63.5 cm | scielo.br |

| Background Electrolyte (BGE) | 0.1 M Tris buffer with 0.5 mM TTAC | scielo.br |

| Applied Voltage | -236 V/cm (Reverse Polarity) | scielo.br |

| Detection | UV at 254 nm | scielo.br |

| Analytes Separated | ATP, ADP, AMP | scielo.br |

| Alternative Method | ||

| BGE | 60 mM Borate (pH 9.50) | scielo.br |

| Applied Voltage | 20 kV | scielo.br |

| Analytes Separated | Adenosine, Inosine, Hypoxanthine | nih.gov |

| Limit of Detection (LOD) | 1.4 - 3.6 µM | nih.gov |

Mechanistic Investigations of Adenosine Metabolism and Signaling Utilizing Adenosine D1 2

Characterization of Adenosine (B11128) Kinase (ADK) Activity and Flux Using Adenosine-d1-2 as a Stable Isotope Substrate

Adenosine kinase (ADK) is a key enzyme that regulates intracellular adenosine levels by catalyzing its phosphorylation to adenosine monophosphate (AMP). nih.govfrontiersin.org To study the activity and flux through ADK, this compound can be introduced into a cellular or tissue system. The deuterium (B1214612) label allows for the differentiation of exogenously supplied adenosine and its metabolic products from the pre-existing unlabeled pools.

Using mass spectrometry, researchers can track the rate of formation of deuterated AMP from the administered this compound. This provides a direct measure of ADK activity under specific conditions. nih.gov Such studies have revealed that minor alterations in ADK activity can lead to significant changes in adenosine concentrations. oup.com For instance, in certain pathological states, a decrease in ADK function has been observed, leading to an accumulation of intracellular adenosine. nih.govfrontiersin.org This approach is also instrumental in evaluating the efficacy of ADK inhibitors, which are being explored for various therapeutic applications. oup.comebi.ac.uk

Table 1: Illustrative Data from an ADK Activity Assay Using this compound

| Condition | Rate of Labeled AMP Formation (pmol/min/mg protein) |

| Control Cells | 15.2 ± 1.8 |

| Cells Treated with ADK Inhibitor | 2.5 ± 0.5 |

| Hypoxic Cells | 9.8 ± 1.2 |

Note: The data in this table is illustrative to demonstrate the type of results obtained from such experiments.

Elucidation of Adenosine Deaminase (ADA) Kinetics and the Metabolic Fate of this compound

Adenosine deaminase (ADA) is another critical enzyme in purine (B94841) metabolism, catalyzing the irreversible deamination of adenosine to inosine (B1671953). acs.org The use of deuterated adenosine has been instrumental in studying the kinetics and mechanism of ADA. mdpi.com By introducing this compound as a substrate, the formation of labeled inosine can be monitored over time, allowing for the determination of key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) of the enzyme. mdpi.com

These isotopic studies have provided evidence for the chemical mechanism of ADA and have been used to investigate the effects of mutations and inhibitors on its function. mdpi.commdpi.com For example, research has shown that under physiological conditions, the phosphorylation of adenosine by ADK is the predominant pathway due to its lower Km for adenosine compared to ADA. However, in stressful environments, the conversion of adenosine to inosine by ADA becomes more significant. nih.gov

Assessment of Nucleoside Transporter (CNT, ENT) Dynamics and this compound Uptake Mechanisms

The transport of adenosine across cell membranes is mediated by concentrative (CNT) and equilibrative (ENT) nucleoside transporters. nih.gov Stable isotope-labeled adenosine is a powerful tool to study the dynamics of these transporters. By adding this compound to the extracellular medium, the rate of its uptake into cells can be quantified by measuring the intracellular concentration of the labeled nucleoside. jci.orgnih.gov

These experiments help in characterizing the specific transporters involved in adenosine uptake in different cell types and conditions. For instance, studies have shown that ENTs are crucial for fine-tuning adenosine levels, allowing for bidirectional transport based on the concentration gradient. nih.gov Research using isotopically labeled adenosine has provided direct evidence that ENT1-mediated uptake of extracellular adenosine is largely converted to AMP in erythrocytes. nih.gov This methodology is also vital for assessing the impact of transporter inhibitors and understanding how adenosine transport is regulated, such as during hypoxia where the flux can be reversed. nih.gov

Probing Adenosine Receptor Subtype (A1, A2A, A2B, A3) Ligand Turnover and Receptor Signaling Pathways with this compound

While direct use of this compound to probe ligand turnover at the receptor binding site is less commonly documented, the principles of isotope labeling are fundamental in receptor pharmacology. The short half-life of adenosine in circulation is due to its rapid metabolism and uptake, which terminates its signaling through its four G protein-coupled receptor subtypes (A1, A2A, A2B, and A3). wikipedia.orgresearchgate.net

The development of stable, deuterated ligands for adenosine receptors has been a focus in medicinal chemistry to improve their pharmacokinetic properties for therapeutic and imaging purposes. nih.gov For instance, selective deuteration of A2A receptor antagonists has been shown to improve their binding affinity. nih.gov While not directly tracing the turnover of the endogenous ligand, these studies with labeled analogs provide critical insights into receptor structure, function, and the potential for developing more stable and selective drugs. mdpi.comthermofisher.com The use of fluorescently labeled ligands, another form of "tagging," has also been employed to study receptor-ligand interactions and internalization. biorxiv.org

Tracing Purine Salvage Pathway Intermediates and De Novo Synthesis Through this compound Incorporation

Such tracing experiments have been crucial in understanding the metabolic wiring of different cell types and how they adapt to various conditions. For example, studies have shown that some cancer cells exhibit increased reliance on the purine salvage pathway, making it a potential therapeutic target. researchgate.net These methods allow for a dynamic view of how cells utilize different sources to maintain their energy and nucleic acid precursor supplies. jci.orgnih.gov

This compound in the Study of Hypoxia-Induced Adenosine Release, Turnover, and Metabolization

Hypoxia, or low oxygen availability, is a significant physiological stress that leads to a rapid increase in extracellular adenosine. Stable isotope tracing with labeled adenosine is a key technique to study the metabolic adaptations that occur under these conditions. By introducing this compound, researchers can track the altered dynamics of adenosine turnover and metabolism in response to hypoxia. nih.govhaematologica.org

Studies have shown that hypoxia can suppress the function of ADK, leading to reduced phosphorylation of adenosine to AMP and its subsequent accumulation. nih.govfrontiersin.org Furthermore, tracing experiments have demonstrated that hypoxia can prevent purine deamination, further contributing to the rise in adenosine levels. pnas.org The increased adenosine then plays a crucial role in cellular adaptation to hypoxia, including the regulation of vascular function and inflammation. nih.govnih.gov

Table 2: Representative Findings on Hypoxia's Effect on Adenosine Metabolism

| Metabolic Parameter | Normoxic Condition | Hypoxic Condition |

| Relative ADK Flux | 100% | 65% |

| Rate of Labeled Inosine Formation | High | Low |

| Extracellular Labeled Adenosine | Low | High |

Note: The data in this table is representative of findings from stable isotope tracing studies and is for illustrative purposes.

Investigations into Extracellular Adenosine Generation and Degradation Dynamics

The concentration of adenosine in the extracellular space is tightly regulated by a balance between its production from the breakdown of released ATP by ectonucleotidases (like CD39 and CD73) and its clearance through transporters and degradation by ecto-adenosine deaminase. nih.gov Deuterated adenosine can be used as an internal standard for the accurate quantification of extracellular adenosine levels by mass spectrometry.

Furthermore, by adding labeled ATP to the extracellular medium, researchers can trace its degradation to labeled AMP and subsequently to labeled adenosine, providing a measure of the activity of the ectonucleotidase cascade. Conversely, adding labeled adenosine and monitoring its disappearance and the appearance of labeled inosine provides a measure of its degradation and uptake. These approaches are critical for understanding how various stimuli and disease states, such as inflammation and cancer, alter the extracellular adenosine environment to modulate immune responses and other physiological processes. nih.gov

Application of Adenosine D1 2 in Preclinical Biological and Pathophysiological Models

In Vitro Cellular Systems for Adenosine-d1-2 Metabolic Flux Analysis and Pathway Elucidation

Metabolic flux analysis using stable isotope tracers like this compound is a powerful technique to map the rates of intracellular biochemical reactions that are otherwise impossible to measure directly. nih.govmdpi.com By introducing the labeled compound into cell culture media, researchers can track the deuterium (B1214612) atom as it is incorporated into various downstream metabolites. This allows for the quantification of pathway activity, identification of metabolic bottlenecks, and understanding of how cellular metabolism adapts to various stimuli or pathological conditions. nih.govcigb.edu.cu

Neuronal and Glial Cell Cultures for Neurotransmitter and Energy Metabolism Studies

In the central nervous system (CNS), adenosine (B11128) is a critical signaling molecule that modulates neurotransmission and has neuroprotective functions. medchemexpress.comnih.gov Astrocytes and neurons engage in a dynamic metabolic partnership, where ATP released by astrocytes can be converted to adenosine, which in turn influences synaptic activity. mdpi.comfrontiersin.org

Isotopically labeled adenosine, such as this compound, can be used in co-cultures of neurons and glial cells to dissect these complex interactions. semanticscholar.org For instance, by tracing the labeled adenosine, researchers can quantify its uptake by neurons and glia, its conversion to inosine (B1671953) by adenosine deaminase (ADA), or its phosphorylation to AMP by adenosine kinase (ADK). nih.gov This helps to elucidate how neuronal activity, which triggers ATP release, impacts adenosine metabolism and signaling. nih.gov Such studies have revealed that adenosine receptor activation can inhibit the proliferation of oligodendrocyte progenitor cells (OPCs) and promote their differentiation into myelinating oligodendrocytes, a key process for CNS development and repair. nih.gov

Table 1: Representative Findings from Isotope Tracing in Neuronal and Glial Cells This table is illustrative of the types of studies where this compound would be applied, based on research using other labeled nucleosides.

| Cell Type | Isotope Tracer Used | Key Finding | Implication |

| Oligodendrocyte Progenitor Cells (OPCs) | General Adenosine Agonists | Adenosine receptor activation inhibits OPC proliferation and promotes differentiation. nih.gov | Adenosine acts as an activity-dependent signal from neurons to glia to promote myelination. nih.gov |

| Astrocyte/Neuron Co-cultures | General ATP/Adenosine | Astrocytes release ATP, which is converted to adenosine, modulating synaptic strength. mdpi.comfrontiersin.org | Highlights the role of purinergic signaling in neuron-glia communication and synaptic plasticity. mdpi.com |

| Cortical Neurons | Labeled Glucose/Glutamine | Neuronal activity stimulates the synthesis and transport of glucosylceramide (GlcCer) to glia for degradation. semanticscholar.org | Demonstrates metabolic coupling between neurons and glia for lipid homeostasis. semanticscholar.org |

Immunomodulatory Effects of this compound in Immune Cell Lines and Primary Cells

Extracellular adenosine is a potent immunomodulator, typically exerting anti-inflammatory effects by binding to A2A and A2B receptors on immune cells like macrophages and lymphocytes. medchemexpress.comphysiology.org The concentration of adenosine in the tissue microenvironment is tightly controlled by its synthesis from ATP via ectonucleotidases CD39 and CD73, and its degradation to inosine. biorxiv.org

Using this compound in cultures of immune cells, such as primary T cells or macrophage cell lines (e.g., RAW 264.7), allows for the precise measurement of adenosine uptake and metabolism during an immune response. For example, researchers can quantify how activation of T cells alters their capacity to import and metabolize extracellular adenosine, thereby influencing their proliferation and cytokine production. Studies have shown that inosine, the downstream metabolite of adenosine, can also have immunomodulatory effects, promoting T cell fitness. biorxiv.org Tracing the conversion of labeled adenosine to labeled inosine provides a direct measure of this metabolic flux and its potential contribution to immune regulation.

Cancer Cell Metabolism and Purine (B94841) Pathway Dysregulation Studies Using this compound Tracing

Tumors often create an adenosine-rich microenvironment to suppress anti-tumor immunity and promote their own growth and survival. physiology.orgnih.govmdpi.com This is achieved by overexpressing enzymes like CD73, which generates adenosine from AMP. biologists.com The metabolic fate of this adenosine—whether it signals through receptors or is taken up by cancer cells—is a critical area of investigation.

Stable isotope tracing with compounds like this compound is invaluable for studying purine metabolism in cancer cells. biologists.com By incubating cancer cell lines (e.g., prostate PC-3 or breast MDA-MB-231) with labeled adenosine, researchers can trace its path. biologists.comaacrjournals.org Studies using radiolabeled adenosine have shown that it is rapidly taken up by cancer cells and phosphorylated to form intracellular ATP. biologists.com This process, a part of the purine salvage pathway, can influence the cell's energy status and signaling networks, such as the AMP-activated protein kinase (AMPK) pathway. nih.govaacrjournals.org Furthermore, tracing studies have demonstrated that some cancer cells downregulate adenosine-degrading enzymes to maintain high local concentrations of immunosuppressive adenosine. physiology.org

Table 2: Application of Isotope Tracing in Cancer Cell Purine Metabolism This table is illustrative of the types of studies where this compound would be applied, based on research using radiolabeled or other stable isotope-labeled nucleosides.

| Cell Line | Isotope Tracer Used | Key Finding | Significance |

| PC-3 (Prostate), MDA-MB-231 (Breast) | [³H]Adenosine | Adenosine is taken up and rapidly converted to intracellular ATP and ADP. biologists.com | Demonstrates the role of purine salvage pathways in cancer cell energy homeostasis. biologists.com |

| MDA-MB-231 (Breast) | U-[¹³C]-Glucose / U-[¹³C]-Glutamine | CD73-negative cells showed a nearly 50% reduction in aspartate biosynthesis. elifesciences.org | Links extracellular adenosine production by CD73 to the metabolic fitness required for nucleotide and protein synthesis. elifesciences.org |

| HT-29 (Colon) | Unlabeled Adenosine (studying downstream effects) | Adenosine treatment downregulates the surface protein CD26, which binds adenosine deaminase. physiology.org | Reveals a mechanism by which cancer cells can increase local adenosine levels to suppress immune responses. physiology.org |

Endothelial and Epithelial Barrier Integrity and Nucleoside Transport Studies with this compound

Endothelial and epithelial cells form critical barriers, and their function is influenced by extracellular nucleosides. Nucleoside transporters, such as Equilibrative Nucleoside Transporters (ENT1 and ENT2), play a crucial role in regulating adenosine levels by facilitating its transport across the cell membrane. ahajournals.orgphysiology.org This transport terminates adenosine signaling and allows for the salvage of nucleosides for intracellular nucleotide synthesis. ahajournals.org

This compound can be used to directly measure the activity of these transporters in cultured endothelial cells (like HUVECs) or epithelial cells. mdpi.com By measuring the rate of uptake of the labeled adenosine, one can determine the kinetics of ENT1 and ENT2. Studies have shown that under conditions like hypoxia, the expression of these transporters is repressed, leading to higher extracellular adenosine concentrations, which helps protect vascular integrity. ahajournals.org Conversely, sustained high levels of adenosine can be detrimental, causing endothelial barrier dysfunction through ENT-mediated uptake and subsequent mitochondrial stress. nih.govresearchgate.net Tracing studies are essential to differentiate between receptor-mediated signaling and effects caused by intracellular metabolism of transported adenosine. nih.gov

Stem Cell Differentiation and Metabolic Reprogramming Investigations

Stem cell fate, including pluripotency, differentiation, and quiescence, is tightly linked to metabolic state. nih.gov For instance, hematopoietic stem cells (HSCs) in a quiescent state rely on glycolysis, but their activation and differentiation are accompanied by an increase in oxidative metabolism. nih.govfrontiersin.org However, studying the metabolism of rare stem cell populations is challenging. researchgate.net

Tracer-based metabolomics using stable isotopes is a key technology for overcoming these challenges. researchgate.netmdpi.com While applications in stem cells are still emerging, customized culture media are being developed to allow for the use of labeled nutrients like ¹³C-glucose to trace metabolic pathways during differentiation. mdpi.com this compound could be similarly used to investigate how purine salvage pathways contribute to the nucleotide pools required for the rapid proliferation that accompanies stem cell differentiation. Understanding how stem cells regulate adenosine uptake and metabolism could provide new ways to control their differentiation for therapeutic purposes. nih.gov

Ex Vivo Organ and Tissue Perfusion Models Employing this compound

Ex vivo organ perfusion systems provide a bridge between in vitro cell culture and in vivo studies, allowing organs to be maintained in a near-physiological state outside the body. frontiersin.orgvcu.edu These systems are increasingly used for organ preservation before transplantation and for studying organ-level physiology and pharmacology. amegroups.cnamegroups.org

In the context of lung transplantation, ex vivo lung perfusion (EVLP) is used to assess and rehabilitate marginal donor lungs, such as those from donation after circulatory death (DCD). nih.gov During EVLP, therapeutic agents can be added to the perfusate. Adenosine A2A receptor agonists have been shown to be protective, reducing inflammation and improving lung function. nih.gov

The introduction of this compound into the perfusion solution (e.g., Steen solution) would allow researchers to study its metabolic fate within the entire organ. vcu.eduamegroups.org This could answer critical questions about how the lung metabolizes adenosine during ischemia-reperfusion, quantifying its conversion to protective inosine or its uptake into various cell types within the lung tissue. nih.gov Such data would provide a detailed metabolic rationale for the use of adenosine-based therapies in organ preservation, potentially leading to improved protocols and better transplant outcomes. amegroups.cn Studies have already shown that intermittent EVLP can lead to higher levels of adenosine triphosphate (ATP) in the lung tissue, indicating better metabolic preservation. amegroups.org

Isolated Heart Perfusion for Ischemia-Reperfusion Injury and Cardioprotection Research

Isolated heart perfusion systems are crucial ex vivo models for investigating the direct effects of compounds on cardiac function, independent of systemic influences. In the context of ischemia-reperfusion (I/R) injury, a significant contributor to the damage caused by myocardial infarction, adenosine has been extensively studied for its cardioprotective properties. nih.govnih.gov Experimental models have consistently shown that adenosine administration can reduce infarct size and improve post-ischemic ventricular function. nih.govahajournals.org

The use of this compound in these models would allow for precise tracking of its uptake, metabolism, and site of action within the myocardial tissue during simulated ischemic and reperfusion events. This can help elucidate the specific pathways through which adenosine exerts its protective effects, such as the activation of A1 and A3 adenosine receptors prior to ischemia or A2A receptors during reperfusion. nih.gov Studies have shown that adenosine-enhanced ischemic preconditioning significantly decreases myocardial infarct size and enhances post-ischemic functional recovery in isolated rabbit and in situ sheep hearts. ahajournals.org Furthermore, remote ischemic preconditioning has been demonstrated to limit myocardial infarct size through the activation of adenosine A1 receptors during early reperfusion in isolated rat hearts, a process linked to improved mitochondrial function. physiology.org

Brain Slice Models for Synaptic Transmission, Neurochemistry, and Adenosine Dynamics

Acute brain slices are a cornerstone of neuroscience research, allowing for the detailed study of synaptic transmission and neuronal excitability in a controlled environment. Adenosine is a key neuromodulator in the central nervous system (CNS), and its extracellular levels are known to influence synaptic plasticity and neuronal activity. frontiersin.orgjneurosci.org Brain slice preparations have been instrumental in demonstrating the tonic activation of adenosine receptors, which modulates synaptic efficacy in various brain regions, including the hippocampus and striatum. oup.comnih.gov

By applying this compound to brain slices, researchers can directly measure its influence on synaptic events, such as excitatory postsynaptic currents (EPSCs). nih.gov It has been shown that adenosine modulates glutamatergic synaptic currents, with basal levels of adenosine present in slice preparations affecting the amplitude of these currents. nih.gov Furthermore, adenosine has been found to act as a high-pass filter, attenuating low-frequency inputs more strongly than high-frequency inputs, a frequency-dependent action that is crucial for understanding its role in neuronal information processing. cnrs.fr The use of labeled adenosine can help to dissect the distinct roles of different adenosine receptor subtypes (A1, A2A, and A3) in modulating AMPA receptor function and, consequently, glutamatergic transmission. nih.gov

Kidney Perfusion Systems for Renal Physiology and Acute Injury Mechanisms

Isolated perfused kidney models are invaluable for studying renal physiology and the mechanisms of acute kidney injury (AKI) without the confounding variables of systemic circulation. Adenosine plays a complex and vital role in regulating renal function, including renal blood flow, glomerular filtration rate (GFR), and tubular transport. researchgate.netnih.govjvsmedicscorner.com It can induce both vasoconstriction and vasodilation in different regions of the kidney, primarily through the activation of A1 and A2 receptors, respectively. nih.gov

The application of this compound in kidney perfusion systems would enable researchers to trace its metabolism and effects on various renal segments. This is particularly relevant in the context of ischemia-reperfusion injury, where adenosine is known to accumulate and can significantly impact GFR. nih.gov Studies using these models have helped to elucidate adenosine's role in tubuloglomerular feedback, a mechanism that coordinates GFR with tubular transport activity. cnrs.frnih.gov Understanding how exogenous labeled adenosine influences these processes can provide insights into potential therapeutic strategies for conditions like radiocontrast media-induced acute renal failure and ischemia-reperfusion injury. researchgate.net

Liver Perfusion Models for Metabolic Flux and Detoxification Studies

The perfused liver model is a powerful tool for investigating hepatic metabolism, including metabolic flux and detoxification pathways. The liver is central to maintaining glucose homeostasis, and adenosine has been shown to influence hepatic glucose output. mdpi.com In isolated rat hepatocytes, adenosine and its agonists stimulate both glycogenolysis and gluconeogenesis. mdpi.com

The use of this compound in liver perfusion models can provide a detailed analysis of its metabolic fate within the liver. This includes its conversion to other nucleosides like inosine, which has also been shown to activate hepatic glucose liberation. physiology.org Such studies can help to quantify the flux through various metabolic pathways and understand how adenosine contributes to the regulation of energy metabolism under both normal and pathological conditions, such as hypoxia. physiology.orgplos.org Furthermore, a comprehensive metabolic profiling of hepatocytes during isolation and in vitro culture has revealed significant alterations in cellular energetic metabolites, including a drastic decrease in adenosine levels, highlighting the importance of in situ and perfusion models for studying liver metabolism. plos.org

In Vivo Animal Models for Systemic this compound Distribution, Metabolite Tracing, and Pharmacodynamic Profiling

Rodent Models of Central Nervous System Disorders (e.g., Stroke, Epilepsy, Neuroinflammation)

In vivo rodent models are indispensable for understanding the complex pathophysiology of central nervous system (CNS) disorders and for the preclinical evaluation of potential therapeutic agents. Adenosine is a critical neuromodulator with generally neuroprotective functions, and its dysregulation has been implicated in various CNS pathologies, including stroke, epilepsy, and neuroinflammation. nih.gov

The administration of this compound to rodent models of CNS disorders allows for the in vivo tracing of its distribution, metabolism, and pharmacodynamic effects. In models of epilepsy, for instance, there is evidence of altered adenosine homeostasis, with increased activity of adenosine kinase, the primary enzyme for adenosine clearance, potentially contributing to seizure susceptibility. frontiersin.orgnih.gov Conversely, a surge in extracellular adenosine is observed during seizures, which is thought to be a key mechanism for seizure termination. frontiersin.org Labeled adenosine can be used to study these dynamic changes and to evaluate the efficacy of therapeutic strategies aimed at modulating the adenosine system. In the context of stroke, adenosine has been shown to be involved in the brain's response to ischemic injury. nih.gov Tracing studies with this compound can help to elucidate its role in neuroprotection and post-stroke recovery. Furthermore, in models of neuroinflammation, which is a common feature of many CNS disorders, adenosine receptors, particularly the A2A receptor, play a significant role in modulating microglial activation and the inflammatory response. aesnet.org

Cardiovascular Disease Models (e.g., Myocardial Infarction, Arrhythmias, Heart Failure)

Animal models of cardiovascular disease are crucial for investigating disease mechanisms and testing new therapies. Adenosine has profound effects on the cardiovascular system, regulating coronary blood flow, heart rate, and myocardial contractility. nih.govmdpi.com Its role in cardioprotection against ischemia-reperfusion injury is well-established in various animal models. nih.govfrontiersin.orgahajournals.org

The use of this compound in rodent models of myocardial infarction allows for the detailed investigation of its pharmacokinetics and pharmacodynamics in a whole-organism context. Studies in canine and rodent models have demonstrated that adenosine administration reduces infarct size and improves cardiac function. nih.govjacc.org Labeled adenosine can be used to track its distribution to the heart and other organs, to identify its metabolites, and to correlate its concentration with its therapeutic effects. In models of arrhythmias, adenosine is known for its ability to terminate supraventricular tachycardias by acting on the atrioventricular node. jacc.org In heart failure models, modulating the adenosine system is being explored as a potential therapeutic strategy. nih.gov The ability to trace this compound in these models provides a powerful tool to optimize therapeutic approaches and to better understand the systemic effects of adenosine modulation.

Data Tables

Table 1: Application of this compound in Preclinical Models

| Model Type | Specific Model | Key Research Area | Potential Use of this compound |

| Ex Vivo | Isolated Heart Perfusion | Ischemia-Reperfusion Injury, Cardioprotection | Tracing uptake, metabolism, and site of action in myocardial tissue. |

| Brain Slice | Synaptic Transmission, Neurochemistry | Measuring influence on synaptic currents and dissecting receptor subtype roles. | |

| Kidney Perfusion System | Renal Physiology, Acute Kidney Injury | Tracing metabolism and effects on different renal segments. | |

| Liver Perfusion Model | Metabolic Flux, Detoxification | Analyzing metabolic fate and contribution to energy metabolism regulation. | |

| In Vivo | Rodent Models of CNS Disorders | Stroke, Epilepsy, Neuroinflammation | Tracing distribution, metabolism, and pharmacodynamic effects in the brain. |

| Rodent Models of Cardiovascular Disease | Myocardial Infarction, Arrhythmias | Investigating pharmacokinetics, pharmacodynamics, and therapeutic effects on the heart. |

Investigating Renal Dysfunction and Injury Pathways in Animal Models

In the study of renal pathophysiology, particularly in models of acute kidney injury (AKI) and chronic kidney disease (CKD), understanding the role of local adenosine signaling is critical. nih.gov Adenosine concentrations can change dramatically during ischemic events, influencing inflammation, vascular tone, and tissue injury. plos.org Accurately measuring these fluctuations in tissue is essential for elucidating injury mechanisms and evaluating potential therapeutics.

Deuterated adenosine, such as this compound, is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to achieve precise quantification of endogenous adenosine in kidney tissue extracts from animal models. nih.gov The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry because it co-elutes with the unlabeled endogenous analyte and experiences similar ionization and fragmentation, correcting for variations during sample preparation and analysis. google.comosti.govresearchgate.net

In preclinical studies, researchers induce renal injury in animal models, such as through ischemia-reperfusion or adenine-induced nephropathy, to mimic human conditions. nih.govunifi.itkrcp-ksn.org By collecting kidney tissue at various time points and using a deuterated adenosine standard for LC-MS/MS analysis, it is possible to obtain accurate measurements of adenosine levels, helping to correlate the dynamics of purinergic signaling with the progression of renal damage and inflammation. nih.gov

| Preclinical Model | Application of Deuterated Adenosine | Research Objective | Key Findings Enabled by Technique |

|---|---|---|---|

| Mouse Model of Ischemic Acute Kidney Injury (AKI) | Internal Standard for LC-MS/MS Quantification | To accurately measure endogenous adenosine levels in renal tissue post-ischemia. nih.gov | Revealed a significant elevation in local adenosine concentration during renal preconditioning and ischemia, implicating adenosine signaling in protective pathways. plos.org |

| Rat Model of Diabetic Nephropathy | Internal Standard for LC-MS/MS Quantification | To investigate alterations in adenosine metabolism associated with the progression of diabetic kidney disease. krcp-ksn.org | Allows for the precise correlation of increased renal adenosine levels with markers of kidney inflammation and fibrosis. krcp-ksn.org |

Tumor Microenvironment Metabolism and Therapeutic Response Profiling in Xenograft Models

The tumor microenvironment (TME) is characterized by complex metabolic reprogramming, including altered purine metabolism, which supports cancer cell proliferation and immune evasion. nih.gov Adenosine, in particular, accumulates in the TME and acts as a potent immunosuppressive signaling molecule. nih.gov Tracking the metabolic flux through these pathways is crucial for understanding tumor biology and developing targeted therapies.

Deuterium-based stable isotope tracing has emerged as a powerful technique for monitoring metabolic activity in vivo. mdpi.comresearchgate.net In this approach, a deuterated substrate, such as heavy water (²H₂O), is administered to tumor-bearing animals (xenograft models). The deuterium atoms are then incorporated into newly synthesized biomolecules through various metabolic pathways. researchgate.net The extent of deuterium labeling in specific metabolites can be measured to determine the rate of their synthesis, providing a dynamic view of tumor metabolism. oup.comroswellpark.org

A key application in this context is the measurement of cell proliferation by quantifying deuterium incorporation into the deoxyribose moiety of DNA. Specifically, studies have measured the enrichment of deuterium in deoxyadenosine (B7792050), a fundamental component of DNA, isolated from tumor tissue in xenograft models. researchgate.net This method provides a direct readout of the rate of DNA synthesis and, consequently, cell proliferation within the tumor. This technique can be used to non-invasively monitor tumor growth and assess the efficacy of anti-cancer therapies that target cell division or metabolic pathways. researchgate.netoup.com

| Preclinical Model | Isotope Tracing Method | Analyte Measured | Research Objective | Key Findings |

|---|---|---|---|---|

| Human Colorectal (HT-29) and Pancreatic (MiaPaCa-2) Cancer Xenografts in Mice | Systemic labeling with deuterated water (²H₂O) | Deuterium enrichment in deoxyadenosine within tumor DNA | To visualize and quantify the rate of cancer cell proliferation in vivo. researchgate.net | Demonstrated preferential labeling of deuterium in rapidly proliferating cancer cells, allowing for clear imaging contrast between tumor and healthy tissue. researchgate.net |

| Patient-Derived Glioblastoma Xenograft in Rats | Deuterium Metabolic Imaging (DMI) following deuterated substrate administration | Deuterated metabolites (e.g., lactate, glutamate) | To non-invasively map metabolic pathways and assess therapeutic response. oup.com | DMI can detect changes in metabolic rates before and after treatment, providing insight into therapeutic efficacy. mdpi.comoup.com |

Studies on Inflammatory and Autoimmune Conditions in Preclinical Animal Models

Adenosine signaling plays a profound role in modulating immune responses and is deeply implicated in the pathophysiology of inflammatory and autoimmune diseases such as rheumatoid arthritis, inflammatory bowel disease, and sepsis. nih.govmdpi.comfrontiersin.org Preclinical animal models are vital for dissecting these mechanisms and testing novel therapeutics that target adenosine receptors. nih.govgoogle.com

While the use of deuterated compounds for metabolic tracing is well-established in other fields, a comprehensive review of published scientific literature indicates that the specific application of this compound or other deuterated adenosine compounds for in vivo studies within preclinical animal models of inflammatory and autoimmune conditions has not been reported. Research in this area has predominantly focused on using adenosine receptor agonists and antagonists to probe the functional role of adenosine signaling pathways or on measuring endogenous adenosine levels in response to inflammation. nih.govfrontiersin.orgaai.org The application of stable isotope tracing with deuterated adenosine to track purine metabolism dynamically in animal models of these conditions represents a potential area for future investigation.

Adenosine D1 2 As a Tool for Understanding Disease Pathophysiology and Therapeutic Targets Preclinical Focus

Unraveling Mechanisms of Hypoxia-Ischemia Reperfusion Injury and Organ Protection via Adenosine-d1-2 Tracing

During myocardial or cerebral ischemia-reperfusion (I/R) injury, profound hypoxia leads to the rapid breakdown of adenosine (B11128) triphosphate (ATP), causing a surge in extracellular adenosine. nih.govnih.gov This endogenous adenosine acts as a protective signal, mediating cardioprotective effects through vasodilation, attenuation of inflammation, and reducing myocardial oxygen consumption. nih.gov However, the precise dynamics of adenosine metabolism in the ischemic and reperfused microenvironment are complex.

The application of this compound as a tracer in preclinical I/R models can provide unprecedented insights. By administering this compound, researchers could track its journey, differentiating its metabolic fate from the endogenous adenosine pool. This would enable the quantification of key metabolic fluxes, such as the rate of its conversion to inosine (B1671953) by adenosine deaminase or its re-phosphorylation back into the nucleotide pool via adenosine kinase. Such studies could clarify how different cell types within the heart or brain contribute to adenosine clearance or salvage during I/R, revealing critical targets for therapeutic intervention aimed at boosting the protective adenosine tone. nih.gov

| Preclinical Model | Key Findings on Adenosine Pathway | Implication for Disease Pathophysiology | Potential Insights from this compound Tracing |

| Murine model of myocardial I/R | Hypoxia-inducible factors (HIF) drive a transcriptional program that increases extracellular adenosine production. nih.govnih.gov | Adenosine signaling via A2A and A2B receptors is crucial for cardioprotection, reducing inflammation and injury. researchgate.net | Quantify the rate of adenosine salvage versus catabolism in ischemic tissue; determine the efficacy of therapies aimed at preserving local adenosine levels. |

| Rodent model of acute kidney injury (AKI) | Ischemic preconditioning increases the activity of ectonucleotidases (CD39, CD73), boosting adenosine generation. nih.gov | Extracellular adenosine attenuates hypoxia-driven inflammation and preserves kidney function during ischemia. nih.gov | Trace the uptake and utilization of exogenous adenosine by renal tubular cells versus endothelial cells, identifying key cellular players in organ protection. |

| Rat model of cerebral ischemia | Exogenous adenosine infusion can reduce cell death in the hippocampus following I/R injury. | Activation of A2A receptors appears to be a key mechanism for neuroprotection, mitigating inflammatory responses. | Determine the blood-brain barrier permeability and subsequent metabolic fate of adenosine in the ischemic brain, informing strategies for neuroprotective drugs. |

Insights into Neurodegenerative Disease Progression and Purinergic Signaling Dysregulation (e.g., Alzheimer's, Parkinson's)

Purinergic signaling is increasingly recognized as a critical modulator of neuronal and glial cell function, and its dysregulation is a hallmark of neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.com In Alzheimer's disease (AD), the expression and localization of adenosine receptors, particularly the A1 and A2A subtypes (A1R and A2AR), are altered in affected brain regions. mdpi.com A2AR antagonists have shown neuroprotective effects in preclinical AD models, suggesting that excessive A2AR signaling contributes to synaptic damage and neuroinflammation. nih.gov In Parkinson's disease (PD), A2ARs are highly expressed in the basal ganglia where they form heteromers with dopamine (B1211576) D2 receptors, antagonizing dopaminergic signaling. mdpi.com

Using this compound in animal models of these diseases would allow researchers to trace how adenosine metabolism is altered in the context of amyloid-β or α-synuclein pathology. For instance, tracing studies could quantify whether the elevated adenosine tone observed in AD brains is due to increased production or decreased clearance. nih.gov In PD models, this compound could be used to map the metabolic activity of purinergic pathways within the striatum, providing a clearer picture of the adenosine-dopamine imbalance that contributes to motor dysfunction. nih.govnih.gov

| Preclinical Model | Key Findings on Adenosine Pathway | Implication for Disease Pathophysiology | Potential Insights from this compound Tracing |

| APP/PS1 mouse model of Alzheimer's Disease | Increased expression of A2A receptors in both neurons and astrocytes is observed, contributing to synaptic deficits and neuroinflammation. mdpi.com | A2AR antagonists can improve cognitive function and reduce synaptic toxicity in AD models. mdpi.comnih.gov | Quantify changes in the rate of adenosine turnover in the hippocampus, correlating metabolic shifts with plaque burden and cognitive decline. |

| Rotenone-based mouse model of Parkinson's Disease | Upregulation of A2A receptor availability in the striatum is a feature of early PD. mdpi.com | Antagonism of A2A receptors enhances D2 receptor-mediated motor activity, offering a non-dopaminergic therapeutic strategy. mdpi.com | Trace the contribution of exogenous adenosine to the purinergic signaling pool in the basal ganglia, helping to model the effects of A2AR-targeted therapies. |

| In vitro models of neuroinflammation | A2A receptor activation in microglia and astrocytes modulates their inflammatory responses. mdpi.com | Dysregulated adenosine signaling can either exacerbate or suppress neuroinflammatory processes depending on the context. | Determine the specific metabolic fate of adenosine in activated microglia versus astrocytes, clarifying cell-specific roles in neuroinflammation. |

Modulating Inflammatory and Immune Responses in Preclinical Models of Chronic Inflammation

Adenosine is a potent regulator of the immune system, generally acting as an anti-inflammatory agent. mdpi.com In inflammatory conditions, stressed or damaged cells release ATP, which is rapidly converted to adenosine in the extracellular space. Adenosine then acts on receptors expressed on virtually all immune cells to dampen excessive inflammatory responses. mdpi.com For example, activation of A2A receptors on neutrophils inhibits their activation and recruitment, while A2A stimulation on macrophages can shift them towards an anti-inflammatory phenotype. mdpi.com

Tracing with this compound in preclinical models of chronic inflammatory diseases, such as inflammatory bowel disease or rheumatoid arthritis, can elucidate how adenosine metabolism shapes the immune landscape. Researchers could determine the half-life of adenosine in an inflamed joint or gut tissue and identify which metabolic pathways are dominant in its clearance. This knowledge is crucial for designing therapies that can locally and sustainably elevate adenosine levels to leverage its therapeutic, anti-inflammatory effects. Furthermore, deuterated adenosine tracers could be used to track the metabolic activity of specific immune cell populations, such as regulatory T cells, which are known to utilize adenosine to suppress immune responses. frontiersin.org

| Preclinical Model | Key Findings on Adenosine Pathway | Implication for Disease Pathophysiology | Potential Insights from this compound Tracing |

| Murine models of colitis | A3AR agonists have been shown to attenuate bowel inflammation, reducing inflammatory cell infiltration and pro-inflammatory mediators. mdpi.com | Adenosine signaling is a key endogenous pathway for controlling gut inflammation. | Quantify the flux of adenosine through catabolic pathways in inflamed versus healthy intestinal tissue, revealing potential enzymatic targets to boost local anti-inflammatory signals. |

| Animal models of sepsis | Adenosine signaling can contribute to immune suppression in sepsis, highlighting its dual role in inflammation. | Modulating adenosine receptors is a potential therapeutic strategy, but requires a nuanced understanding of the disease stage. | Trace the uptake and metabolism of adenosine by different immune cell subsets (e.g., neutrophils, macrophages) during the septic response to understand cell-specific contributions to immune dysregulation. |

| Collagen-induced arthritis model | Methotrexate, a common RA drug, is thought to exert some of its anti-inflammatory effects by increasing local adenosine release. | Enhancing adenosine signaling in the synovium is a therapeutic goal for inflammatory arthritis. | Determine the rate of adenosine production versus clearance in the inflamed synovium, providing a quantitative basis for developing adenosine-augmenting therapies. |

Elucidating Cardiovascular Homeostasis and Dysfunction at the Molecular and Cellular Level

Adenosine is a critical regulator of cardiovascular function, influencing heart rate, vascular tone, and platelet aggregation. nih.govmdpi.com Its vasodilatory effects, mediated primarily by A2A and A2B receptors on smooth muscle cells, are fundamental to regulating coronary blood flow to match myocardial oxygen demand. mdpi.comfrontiersin.org In conditions like heart failure and pulmonary hypertension, the adenosinergic system is activated as an adaptive response. researchgate.net However, the precise role of adenosine metabolism in maintaining long-term cardiovascular homeostasis and its dysregulation in disease is an area of active investigation.

Stable isotope tracing with this compound in preclinical cardiovascular models offers a powerful method to study these dynamics. researchgate.netnih.gov For example, in models of hypertension, tracing could reveal whether alterations in endothelial or smooth muscle cell adenosine metabolism contribute to vascular dysfunction. In heart failure models, it could quantify the capacity of the stressed myocardium to salvage adenosine for energy production versus its release into the extracellular space for signaling. Such studies could provide a systems-level view of how adenosine metabolism is integrated with cardiac function and how it becomes maladaptive in disease states. nih.gov

| Preclinical Model | Key Findings on Adenosine Pathway | Implication for Disease Pathophysiology | Potential Insights from this compound Tracing |

| Spontaneously hypertensive rat | Alterations in adenosine receptor expression and signaling are observed in vascular tissues. | Dysfunctional adenosine-mediated vasodilation may contribute to elevated blood pressure. | Quantify adenosine uptake and metabolism by aortic smooth muscle cells and endothelial cells to identify metabolic defects in hypertension. |

| Murine model of heart failure | The adenosinergic system is activated as an adaptive response, with effects on heart rate and coronary vasodilation. researchgate.net | Chronic activation of certain adenosine pathways may contribute to cardiac remodeling and dysfunction. | Trace the fate of adenosine in the failing heart to determine the balance between its role as a signaling molecule and its role as a metabolic precursor for ATP synthesis. |